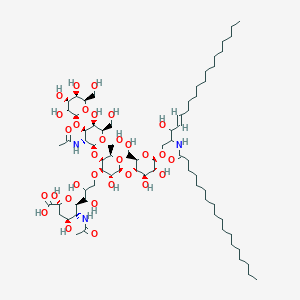

单唾液酸神经节苷脂 GM1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

神经节苷脂GM1在科学研究中具有广泛的应用。 在化学领域,它用于研究糖鞘脂的结构和功能 . 在生物学领域,它在细胞分化、神经突起形成、神经再生、信号转导、记忆和认知中发挥着关键作用 . 在医学领域,神经节苷脂GM1用于治疗阿尔茨海默病、帕金森病和中风等神经系统疾病 . 它还用于治疗神经退行性疾病和神经损伤 .

作用机制

神经节苷脂GM1的作用机制涉及它与膜受体的相互作用,以及随后信号通路的激活。 神经节苷脂GM1与膜酪氨酸激酶受体TrkA相互作用,TrkA是神经生长因子的受体 . 这种相互作用是由神经节苷脂GM1的寡糖部分介导的,它激活受体并诱导神经突起形成 . 此外,神经节苷脂GM1调节神经营养因子依赖性受体信号的活性,并稳定蛋白质(如α-突触核蛋白)的构象 .

与相似化合物的比较

类似的化合物包括神经节苷脂GD1a、GD1b、GT1b和GQ1b . 这些化合物具有相似的结构,但在唾液酸残基的数量和位置上有所不同。 神经节苷脂GM1在与特定受体相互作用和调节神经元功能方面具有独特性 . 其他神经节苷脂,如GD1a和GD1b,也在中枢神经系统中发挥重要作用,但具有不同的功能特性 .

生化分析

Biochemical Properties

Monosialoganglioside GM1 interacts with several enzymes, proteins, and other biomolecules. It has been found to impact neuronal plasticity and repair mechanisms, and the release of neurotrophins in the brain . It also acts as the site of binding for both cholera toxin and E. coli heat-labile enterotoxin .

Cellular Effects

Monosialogangloside GM1 has significant effects on various types of cells and cellular processes. It has been shown to suppress the elevated mRNA expression of iNOS and COX-2 following spinal cord injury . It also reduces the overall incidence of chemotherapy-induced peripheral neuropathy .

Molecular Mechanism

Monosialogangloside GM1 exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit the TLR4/NF-κB pathway, thereby attenuating inflammation and improving motor function . It also modulates Aβ40 aggregation, resulting in the formation of stable, short, rod-like, and cytotoxic Aβ40 protofibrils .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Monosialogangloside GM1 have been observed to change over time. For instance, it has been shown to significantly suppress spinal cord injury-induced inflammatory activity and attenuate the activation of NF-κB and TLR4 signaling .

Dosage Effects in Animal Models

The effects of Monosialogangloside GM1 vary with different dosages in animal models. For instance, it has been shown to alleviate inflammation and improve motor function in rats following spinal cord injury .

Metabolic Pathways

Monosialogangloside GM1 is involved in various metabolic pathways. It plays a key role in the regulation of complement activation on mammalian trophoblast, erythrocyte, and endothelial cell surfaces .

Transport and Distribution

Monosialogangloside GM1 is transported and distributed within cells and tissues. It is one of the main glycosphingolipids in the plasma membrane of the vertebrate central nervous system, playing a key role in various functions of the CNS .

Subcellular Localization

Monosialogangloside GM1 is primarily localized in the neuronal plasma membrane. Its uneven distribution at the neuron surface and its enrichment in specialized subdomains of the plasma membrane reflect its multifaceted roles in neuronal physiology and pathology .

准备方法

神经节苷脂GM1可以通过多种方法制备。 一种常见的方法是提取组织中的神经节苷脂,然后使用色谱技术进行分级和纯化 . 另一种方法涉及超临界CO2萃取和固定化唾液酸酶,可以从猪脑中分离、转化和纯化神经节苷脂GM1 . 由于该方法具有高产量和效率,因此有可能应用于工业生产 .

化学反应分析

神经节苷脂GM1会发生各种化学反应,包括氧化、还原和取代。 这些反应中常用的试剂包括甲醇、乙酰氯和叔丁基二甲基硅烷氯 . 这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,在神经节苷脂GM1寡糖外侧半乳糖的3位添加唾液酸残基,可以阻止其与某些受体的相互作用 .

相似化合物的比较

Similar compounds include gangliosides GD1a, GD1b, GT1b, and GQ1b . These compounds share similar structures but differ in the number and position of sialic acid residues. Ganglioside GM1 is unique in its ability to interact with specific receptors and modulate neuronal functions . Other gangliosides, such as GD1a and GD1b, also play important roles in the central nervous system but have different functional properties .

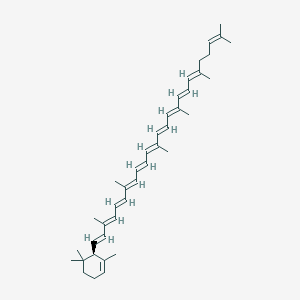

属性

CAS 编号 |

37758-47-7 |

|---|---|

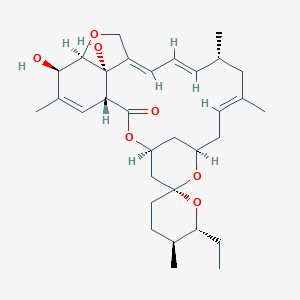

分子式 |

C73H131N3O31 |

分子量 |

1546.8 g/mol |

IUPAC 名称 |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C73H131N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-61(94)59(92)63(50(39-80)101-69)103-71-62(95)67(107-73(72(96)97)35-46(85)53(74-42(3)82)66(106-73)55(88)47(86)36-77)64(51(40-81)102-71)104-68-54(75-43(4)83)65(57(90)49(38-79)99-68)105-70-60(93)58(91)56(89)48(37-78)100-70/h31,33,44-51,53-71,77-81,84-86,88-95H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97)/b33-31+/t44-,45+,46-,47+,48+,49+,50+,51+,53+,54+,55+,56-,57-,58-,59+,60+,61+,62+,63+,64-,65+,66+,67+,68-,69+,70-,71-,73-/m0/s1 |

InChI 键 |

QPJBWNIQKHGLAU-IQZHVAEDSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OCC(C(C5C(C(CC(O5)(C(=O)O)O)O)NC(=O)C)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

手性 SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

规范 SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

外观 |

Unit:50 mgPurity:98+%Physical solid |

同义词 |

GM1; Monosialoganglioside GM1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。